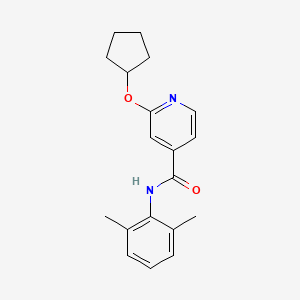

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(2,6-dimethylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13-6-5-7-14(2)18(13)21-19(22)15-10-11-20-17(12-15)23-16-8-3-4-9-16/h5-7,10-12,16H,3-4,8-9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCMJIOXSDSBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanide with cyclopentanol in the presence of a suitable catalyst to form the cyclopentyloxy group. This intermediate is then reacted with isonicotinic acid or its derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isonicotinamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide (CAS 137-58-6)

Structural Differences :

- Core Amide Type : Acetamide (CH3CONH-) vs. isonicotinamide (pyridine-4-carboxamide).

- Substituents: Diethylamino group (-N(CH2CH3)2) vs. cyclopentyloxy (cyclopentyl-O-).

Functional Implications :

- Physical Properties: The diethylamino analog has a melting point of 66–69°C, which may reflect higher crystallinity compared to the target compound (data unavailable) .

Applications : Used as a reagent in organic synthesis, with commercial availability at >95% purity (¥4,900/10g). The target compound’s isonicotinamide structure may confer distinct bioactivity, such as kinase inhibition, common in pyridine-based drugs .

Pharmacopeial Phenoxyacetamide Derivatives (PF 43(1))

Examples :

- Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

- Compound f: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide.

Structural Differences :

- Backbone: These compounds feature a phenoxyacetamide core (Ph-O-CH2CONH-) vs. the target’s cyclopentyloxy-isonicotinamide.

- Stereochemistry : Complex stereospecific side chains (e.g., diphenylhexane) suggest targeting enzymatic or receptor-binding sites, unlike the target compound’s simpler N-aryl group .

Functional Implications :

- The phenoxy group in these derivatives may enhance aromatic stacking interactions, while the cyclopentyloxy group in the target compound could reduce metabolic oxidation (cyclopentyl vs. phenyl).

- Pharmacopeial compounds are likely peptide-like inhibitors (e.g., protease or kinase), whereas the target’s isonicotinamide may align with nucleotide or coenzyme mimics .

Chloroacetamide Herbicides (Pesticide Chemicals Glossary)

Examples :

- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 15972-60-8).

- Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

Structural Differences :

- Halogenation : Chloro substituent (-Cl) in herbicides vs. absence in the target compound.

- Amide Substitution : Herbicides use N-alkyl/aryl groups (e.g., methoxymethyl), while the target compound employs a cyclopentyloxy-isonicotinamide.

Functional Implications :

- The chloro group in herbicides is critical for inhibiting plant fatty acid elongation. The target compound’s lack of halogenation suggests non-herbicidal applications, such as pharmaceuticals .

- Solubility : Chloroacetamides are generally hydrophobic, but the cyclopentyloxy group in the target compound may further reduce aqueous solubility, necessitating formulation adjustments .

Benzathine Benzylpenicillin (International Pharmacopoeia)

Structural Differences :

Functional Implications :

- Benzathine benzylpenicillin’s salt form prolongs antibiotic action via slow dissolution. The target compound’s neutral amide structure may favor rapid absorption or CNS penetration .

Biological Activity

The compound 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide is a derivative of isonicotinamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyloxy group attached to an isonicotinamide backbone, with a dimethyl-substituted phenyl moiety. This structural configuration may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isonicotinamide possess antimicrobial properties. The presence of the cyclopentyloxy group may enhance this activity by improving solubility and bioavailability.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, N-phenylisonicotinamide derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in treating conditions like gout and hyperuricemia .

- Anti-inflammatory Effects : Some studies indicate that isonicotinamides can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism of action for this compound likely involves:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity. For example, binding to xanthine oxidase could inhibit its function, leading to reduced uric acid levels.

- Modulation of Signaling Pathways : By affecting key signaling pathways, this compound could influence various cellular processes such as apoptosis and proliferation.

Research Findings

A review of recent literature highlights several key studies:

- Synthesis and Evaluation : A study synthesized various isonicotinamide derivatives and evaluated their biological activities. The introduction of different substituents on the phenyl ring significantly impacted their potency against target enzymes .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has demonstrated that modifications at specific positions can enhance biological activity. For instance, introducing hydrophobic groups may improve binding affinity to target sites .

-

Case Studies :

- A case study reported that a related compound exhibited an IC50 value of 0.312 μM as a xanthine oxidase inhibitor, suggesting that structural modifications could lead to increased efficacy .

- Another study focused on the anti-inflammatory effects of isonicotinamides in animal models, showing a reduction in inflammatory markers upon treatment.

Data Tables

| Compound | Biological Activity | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Enzyme Inhibition |

| N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | Xanthine Oxidase Inhibitor | 0.312 | Mixed-type inhibition |

| N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide | Antibacterial | TBD | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.